molecular formula C23H16ClNO3 B11304161 9-(4-chlorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11304161
M. Wt: 389.8 g/mol
InChI Key: GFQRNQXLFWEGAH-UHFFFAOYSA-N
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Description

9-(4-CHLOROPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of both chromene and oxazine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 9-(4-CHLOROPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a microwave-assisted three-component one-pot Mannich reaction. This method involves the condensation of a coumarin derivative, an aromatic aldehyde, and an amine under microwave irradiation . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxazine ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form corresponding quinones.

    Reduction: The oxazine ring can be reduced to form amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of the NF-κB and MAPK signaling pathways, which play a crucial role in the inflammatory response . The compound can bind to these molecular targets, thereby modulating their activity and reducing inflammation.

Comparison with Similar Compounds

Similar compounds to 9-(4-CHLOROPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno[8,7-e][1,3]oxazine derivatives, such as:

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H16ClNO3/c24-16-6-8-17(9-7-16)25-13-20-21(27-14-25)11-10-18-19(12-22(26)28-23(18)20)15-4-2-1-3-5-15/h1-12H,13-14H2

InChI Key

GFQRNQXLFWEGAH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1C5=CC=C(C=C5)Cl

Origin of Product

United States

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